(4,6-Difluoropyridin-2-YL)methylamine
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Overview
Description
(4,6-Difluoropyridin-2-YL)methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Difluoropyridin-2-YL)methylamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents and catalysts to achieve high yields and selectivity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
(4,6-Difluoropyridin-2-YL)methylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
(4,6-Difluoropyridin-2-YL)methylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the body.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4,6-Difluoropyridin-2-YL)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,6-Difluoropyridin-2-YL)methylamine include other fluorinated pyridines such as:
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
- 2,6-Difluoropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. This makes it particularly useful in applications requiring high selectivity and potency .
Properties
Molecular Formula |
C6H6F2N2 |
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Molecular Weight |
144.12 g/mol |
IUPAC Name |
(4,6-difluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
FQEDTHJOLYYCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)F |
Origin of Product |
United States |
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